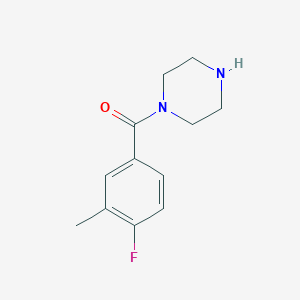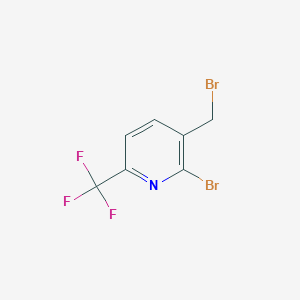
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine
説明
2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4Br2F3N and its molecular weight is 318.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Chemical Reactivity and Carcinogenic Potential
- A comparative study explored the carcinogenic potential of a series of alkylating and aralkylating bromides, including bromomethylbenz[a]anthracenes, by examining their chemical reactivity and inducing sarcoma at the injection site in rats. The study's outcomes highlighted the relationship between chemical reactivity and carcinogenicity, noting that the highest reactivity may limit in vivo penetration to essential cellular receptor sites due to immediate solvolysis. Bromomethylbenz[a]anthracenes, with intermediate chemical reactivity, are known to interact with DNA in vivo, pointing to a nuanced interplay between chemical structure and carcinogenic risk (Dipple, Levy, & Lawley, 1981).
2. Pyridine Chemistry and Properties
- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds up to 2008 is presented. The review encapsulates the synthesis, properties of free organic compounds, their various forms, and complex compounds. It also delves into important properties like spectroscopic features, structures, magnetic properties, and biological and electrochemical activities. This extensive review points out the gaps in existing research and suggests further investigation into the unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
3. Pharmacological Characterization of Related Compounds
- The study focuses on the pharmacological characterization of 6-Bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for benzodiazepine receptors. It details the compound's effects, including anxiolytic-like actions, sedative-depressant actions, and its interaction with gamma-amino-butyric acid (GABA)-stimulated influx in cerebral cortical membrane vesicles. This study highlights the compound's potential as a partial agonist of the benzodiazepine receptors (Wolfman et al., 1998).
4. Olfactory and Hepatic Impact of Exposure
- Research investigates the impact of a single exposure to 3-trifluoromethyl pyridine (3FMP) on rats, focusing on its effects on the olfactory epithelium and liver. The study provides insights into the concentration-dependent effects and the temporal aspects of exposure, detailing the progression of damage and subsequent recovery. This research contributes to the understanding of the toxicological profile of pyridine derivatives and their specific impact on different bodily systems (Gaskell et al., 1990).
5. Therapeutic and Industrial Applications
- Pyridine derivatives, including 2-Bromo-3-bromomethyl-6-(trifluoromethyl)pyridine, are recognized for their significant applications across various fields, notably in medicine and industry. These compounds are known for their diverse biological activities, and many are used in clinical settings. This review encompasses the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their increasing importance in modern medicinal applications (Altaf et al., 2015).
特性
IUPAC Name |
2-bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRJSSJZOATYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224414 | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888738-20-3 | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888738-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(bromomethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101224414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


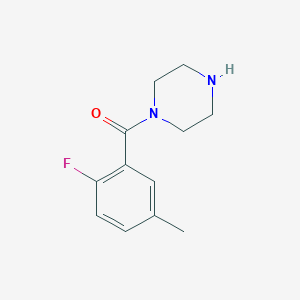
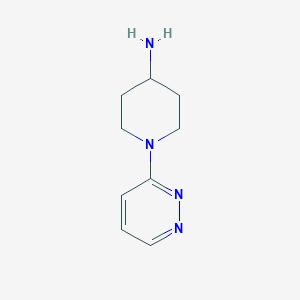

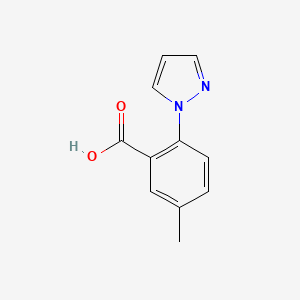
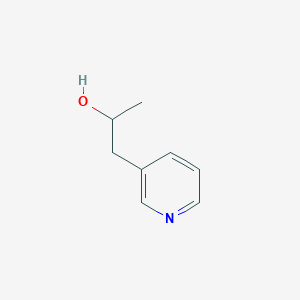
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
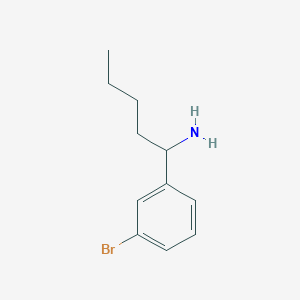
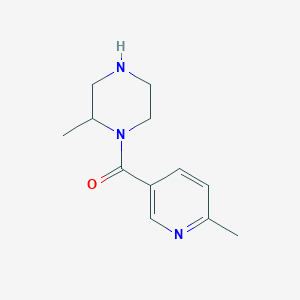
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
amine](/img/structure/B1399703.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
